

UCB-35440: A Technical Guide to a Dual-Action Anti-Inflammatory Agent

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For Researchers, Scientists, and Drug Development Professionals

Abstract

UCB-35440 is a novel investigational compound with a unique dual mechanism of action, functioning as both a potent 5-lipoxygenase (5-LOX) inhibitor and a histamine H1 receptor antagonist. This dual activity suggests its potential as a therapeutic agent in inflammatory conditions where both leukotriene and histamine pathways play a significant role, such as in allergic skin diseases like atopic dermatitis. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of **UCB-35440**, along with detailed experimental protocols relevant to its study.

Chemical Structure and Properties

UCB-35440 is a complex small molecule with the systematic IUPAC name 5-(4-(Carbamoyl(hydroxy)amino)but-1-ynyl)-2-(2-(4-((R)-(4-chlorophenyl)-phenyl-methyl)piperazin-1-yl)ethoxy)benzamide[1]. Its chemical structure combines key pharmacophores that confer its dual activity.

Table 1: Chemical Identifiers for UCB-35440



Identifier	Value	
IUPAC Name	5-(4-(Carbamoyl(hydroxy)amino)but-1-ynyl)-2- (2-(4-((R)-(4-chlorophenyl)-phenyl- methyl)piperazin-1-yl)ethoxy)benzamide[1]	
CAS Number	299460-62-1[1]	
Chemical Formula	С31H34CIN5O4[1]	
SMILES	O=C(N)C1=CC(C#CCCN(C(N)=O)O)=CC=C1O CCN2CCN(INVALID-LINK C4=CC=CC=C4)CC2	

Table 2: Physicochemical Properties of UCB-35440

Property	Value	Source
Molecular Weight	576.09 g/mol	[1]
Appearance	Solid powder	[1]
Solubility	Soluble in DMSO	[1]
Storage	Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years).	[1]

Note: Specific quantitative data for pKa, logP, and melting point are not readily available in the public domain.

Synthesis

A detailed, step-by-step synthesis protocol for **UCB-35440** is not publicly available. However, the synthesis of its core structural components, such as benzamide and pyrazole derivatives, has been described in the chemical literature. The synthesis of **UCB-35440** would likely involve a multi-step process, potentially including the formation of the benzamide core, followed by the introduction of the ethoxy-piperazine side chain and the butynyl-hydroxyurea moiety.



Mechanism of Action

UCB-35440 exhibits a dual mechanism of action that targets two key pathways in the inflammatory cascade:

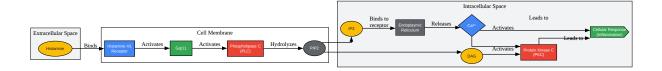
- 5-Lipoxygenase (5-LOX) Inhibition: UCB-35440 inhibits the 5-LOX enzyme, which is crucial
 for the biosynthesis of leukotrienes. Leukotrienes, particularly leukotriene B4 (LTB4), are
 potent pro-inflammatory mediators that contribute to neutrophil chemotaxis and activation.
 By inhibiting 5-LOX, UCB-35440 reduces the production of these inflammatory mediators.
- Histamine H1 Receptor Antagonism: UCB-35440 acts as an antagonist at the histamine H1
 receptor. Histamine is a key mediator of allergic reactions, causing vasodilation, increased
 vascular permeability, and pruritus. By blocking the H1 receptor, UCB-35440 mitigates these
 effects of histamine.

This dual activity makes **UCB-35440** a promising candidate for inflammatory diseases with both leukotriene and histamine involvement.

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon histamine binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. The increase in intracellular calcium and the activation of protein kinase C (PKC) by DAG trigger downstream cellular responses associated with allergic inflammation.





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Caption: Histamine H1 Receptor Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of **UCB-35440**.

5-Lipoxygenase Inhibition Assay (Spectrophotometric)

This protocol describes a method to determine the inhibitory activity of **UCB-35440** on 5-lipoxygenase by measuring the formation of conjugated dienes from a suitable fatty acid substrate.

Materials:

- Human recombinant 5-lipoxygenase
- Linoleic acid or arachidonic acid (substrate)
- Sodium phosphate buffer (pH 7.4)
- UCB-35440 (test compound)
- DMSO (vehicle)



UV-Vis spectrophotometer

Procedure:

- Prepare a stock solution of UCB-35440 in DMSO.
- In a quartz cuvette, prepare the reaction mixture containing sodium phosphate buffer and the desired concentration of UCB-35440 (or vehicle control).
- Add the 5-lipoxygenase enzyme to the reaction mixture and incubate for a specified time at room temperature to allow for inhibitor binding.
- Initiate the reaction by adding the fatty acid substrate.
- Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes.
- Calculate the initial reaction velocity from the linear portion of the absorbance curve.
- Determine the percent inhibition by comparing the reaction velocity in the presence of UCB-35440 to the vehicle control.
- Calculate the IC50 value by plotting the percent inhibition against a range of UCB-35440 concentrations.

Histamine H1 Receptor Competitive Binding Assay

This protocol outlines a method to determine the binding affinity (Ki) of **UCB-35440** for the histamine H1 receptor using a radiolabeled ligand.

Materials:

- Membrane preparations from cells expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells)
- [3H]-Pyrilamine (radioligand)
- UCB-35440 (test compound)



- A non-radiolabeled H1 antagonist for determining non-specific binding (e.g., Mianserin)
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- Scintillation cocktail and liquid scintillation counter

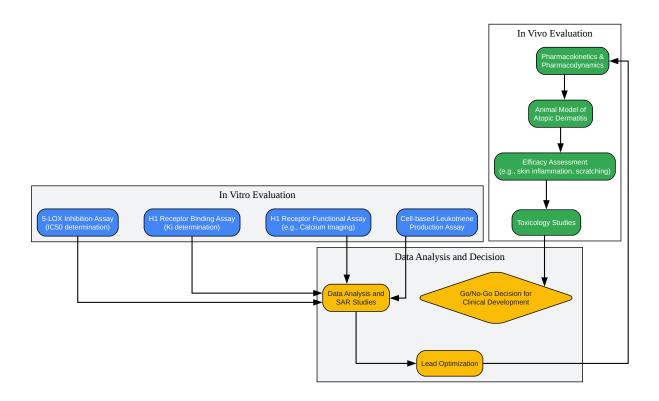
Procedure:

- Prepare serial dilutions of UCB-35440 in the binding buffer.
- In a microtiter plate, add the cell membrane preparation, a fixed concentration of [³H]Pyrilamine, and varying concentrations of **UCB-35440** or buffer (for total binding) or a high
 concentration of a non-radiolabeled antagonist (for non-specific binding).
- Incubate the plate at room temperature for a sufficient time to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters with ice-cold binding buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the UCB-35440 concentration.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is
 the concentration of the radioligand and Kd is its dissociation constant.

Preclinical Evaluation Workflow

The preclinical evaluation of a dual 5-LOX/H1 antagonist like **UCB-35440** would typically follow a structured workflow to assess its efficacy and safety.





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Caption: Preclinical Evaluation Workflow for a Dual 5-LOX/H1 Antagonist.

Conclusion



UCB-35440 represents a promising therapeutic candidate with a novel dual-action mechanism targeting both the 5-lipoxygenase and histamine H1 receptor pathways. Its chemical structure is optimized for this dual activity, and its biological effects have been demonstrated in relevant in vitro and in vivo models. The experimental protocols and workflow outlined in this guide provide a framework for the further investigation and development of **UCB-35440** and similar dual-action anti-inflammatory agents. Further research is warranted to fully elucidate its therapeutic potential and safety profile in inflammatory diseases.

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References

- 1. medkoo.com [medkoo.com]
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